molecular formula C10H9NO2 B189100 4-Methoxy-1H-quinolin-2-one CAS No. 27667-34-1

4-Methoxy-1H-quinolin-2-one

Cat. No.: B189100
CAS No.: 27667-34-1
M. Wt: 175.18 g/mol
InChI Key: LJYFMHAOCYPGMX-UHFFFAOYSA-N
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Description

4-Methoxy-1H-quinolin-2-one is a heterocyclic organic compound that belongs to the quinolinone family. It is characterized by a quinoline ring system with a methoxy group at the fourth position and a keto group at the second position. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-1H-quinolin-2-one can be achieved through several methods. One common approach involves the cyclization of 2-aminobenzophenone derivatives with appropriate reagents. For instance, the reaction of 2-aminobenzophenone with dimethyl sulfate in the presence of a base such as potassium carbonate can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-1H-quinolin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolin-2,4-dione derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 4-methoxy-2-hydroxyquinoline.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Methoxy-1H-quinolin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits potential antimicrobial and antiviral activities, making it a candidate for drug development.

    Medicine: Research has shown its potential as an anti-inflammatory and anticancer agent.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methoxy-1H-quinolin-2-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, affecting their function.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

    4-Hydroxy-1H-quinolin-2-one: Similar structure but with a hydroxyl group instead of a methoxy group.

    2-Methoxy-1H-quinolin-4-one: Methoxy group at a different position.

    4-Methoxyquinoline: Lacks the keto group at the second position.

Uniqueness: 4-Methoxy-1H-quinolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-methoxy-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-13-9-6-10(12)11-8-5-3-2-4-7(8)9/h2-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJYFMHAOCYPGMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)NC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70344887
Record name 4-Methoxy-1H-quinolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70344887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27667-34-1
Record name 4-Methoxy-1H-quinolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70344887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 2,4-dihydroxy quinoline (3.00 g, 18.6 mmol) and potassium carbonate (5.14 g, 37.2 mmol) in acetone (500 mL) was added dimethyl sulfate (2.1 mL, 22 mmol) and the resulting mixture heated at reflux during 5 hrs. The solvent was removed in vacuo and the residue triturated in water. The product was collected by filtration, washed with water and triturated from methanol to give 4-methoxy 2-quinolone (1.76 g, 54%) as a white solid, that had identical 1H NMR data as reported (Reisch et al., Arch. Pharm., 1980, 313, 751-755). 3-(2,2,2-Trifluoro-ethyl)-1H-quinazoline-2,4-dione
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
5.14 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
2.1 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main difference in the synthesis of 4-methoxy-1H-quinolin-2-ones and 4-methoxy-1H-quinolin-2-thiones?

A1: Both syntheses share the same initial steps, starting from a substituted aniline and proceeding through the formation of a substituted 2,4-dichloroquinoline and then a 2,4-dimethoxyquinoline intermediate. The key difference lies in the final step.

  • For 4-methoxy-1H-quinolin-2-ones [], the 2,4-dimethoxyquinoline is refluxed with glacial acetic acid and hydrochloric acid. []
  • For 4-methoxy-1H-quinolin-2-thiones [], the 2,4-dimethoxyquinoline is first converted to 2-chloro-4-methoxyquinoline using phosphorus oxychloride (POCl3). This intermediate is then refluxed with thiourea and alcohol to yield the final product. []

Q2: How are the synthesized compounds characterized in the studies?

A2: Both studies utilize a combination of analytical techniques to confirm the identity and purity of the synthesized compounds. These include:

  • Elemental Analysis (C, H, N): This confirms the elemental composition and purity of the synthesized compounds. [, ]
  • Mass Spectrometry (MS): This technique provides the molecular weight of the compound, further supporting its identity. [, ]
  • Fourier-Transform Infrared Spectroscopy (FT-IR): This method helps identify functional groups present in the molecule based on their characteristic vibrations. [, ]
  • Proton Nuclear Magnetic Resonance Spectroscopy (1H NMR): This technique provides detailed information about the hydrogen atom environments within the molecule, confirming its structure. [, ]

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